molecular formula C16H14ClN3O3S2 B2760729 N-(6-chloro-1,3-benzothiazol-2-yl)-4-(dimethylsulfamoyl)benzamide CAS No. 313403-55-3

N-(6-chloro-1,3-benzothiazol-2-yl)-4-(dimethylsulfamoyl)benzamide

Cat. No. B2760729
CAS RN: 313403-55-3
M. Wt: 395.88
InChI Key: KYQKPVPMNWKAQT-UHFFFAOYSA-N
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Description

N-(6-chloro-1,3-benzothiazol-2-yl)-4-(dimethylsulfamoyl)benzamide is a chemical compound that has gained significant attention in scientific research for its potential applications in various fields. It is a benzamide derivative that has been synthesized using various methods, and its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments have been extensively studied.

Scientific Research Applications

Corrosion Inhibition

Benzothiazole derivatives have been explored for their corrosion inhibiting properties. Specifically, benzothiazole derivatives offer significant stability and higher efficiency in preventing steel corrosion in acidic environments. They can adsorb onto surfaces physically and chemically, contributing to their effectiveness as corrosion inhibitors (Hu et al., 2016).

Synthesis and Structural Studies

The synthesis and structural analysis of novel benzothiazole derivatives have been a subject of research. These compounds, including various benzothiazol-2-yl benzamides, have been characterized using techniques like IR, NMR spectroscopy, and single-crystal X-ray diffraction. Such studies are fundamental in understanding the properties and potential applications of these compounds in various fields (Ćaleta et al., 2008).

Antibacterial Applications

Some benzothiazole derivatives have been investigated for their antibacterial properties. For instance, N-(Benzothiazol-2-yl)-4-chlorobenzenesulphonamide and its metal complexes demonstrated significant in vitro antibacterial activity against various bacterial strains. These findings highlight the potential of benzothiazole derivatives in developing new antibacterial agents (Obasi et al., 2017).

Synthesis of Heterocyclic Compounds

Benzothiazole-based derivatives are utilized as precursors or intermediates in the synthesis of various heterocyclic compounds. These synthetic processes often involve reactions under specific conditions to produce novel compounds with potential applications in pharmaceuticals and material science (Darweesh et al., 2016).

Green Chemistry Applications

Benzothiazole derivatives have been synthesized through green chemistry approaches, emphasizing environmentally friendly processes. For example, N-(4-Oxo-2-sulfanylidene-1,3-thiazolidin-3-yl)benzamides were synthesized using water as a reaction medium, adhering to the principles of green chemistry (Horishny & Matiychuk, 2020).

properties

IUPAC Name

N-(6-chloro-1,3-benzothiazol-2-yl)-4-(dimethylsulfamoyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14ClN3O3S2/c1-20(2)25(22,23)12-6-3-10(4-7-12)15(21)19-16-18-13-8-5-11(17)9-14(13)24-16/h3-9H,1-2H3,(H,18,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KYQKPVPMNWKAQT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=NC3=C(S2)C=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14ClN3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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